molecular formula C29H42O5 B1259548 Minabeolide 8

Minabeolide 8

Cat. No.: B1259548
M. Wt: 470.6 g/mol
InChI Key: INZKQBNBXNYQRQ-MOFMAXGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Minabeolide 8 is a member of the Minabeolide series, a subclass of Withanolides—structurally diverse steroidal lactones predominantly isolated from plants in the Solanaceae family . Withanolides are renowned for their complex carbon skeletons, characterized by a 28-carbon ergostane framework modified with oxygenated functional groups and a δ-lactone ring at the C-17 position.

Properties

Molecular Formula

C29H42O5

Molecular Weight

470.6 g/mol

IUPAC Name

[(8S,9S,10R,11R,13S,14S,17R)-10,13-dimethyl-17-[(1S)-1-[(2R,5S)-5-methyl-6-oxooxan-2-yl]ethyl]-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-yl] acetate

InChI

InChI=1S/C29H42O5/c1-16-6-11-24(34-27(16)32)17(2)22-9-10-23-21-8-7-19-14-20(31)12-13-28(19,4)26(21)25(33-18(3)30)15-29(22,23)5/h14,16-17,21-26H,6-13,15H2,1-5H3/t16-,17-,21-,22+,23-,24+,25+,26+,28-,29+/m0/s1

InChI Key

INZKQBNBXNYQRQ-MOFMAXGTSA-N

Isomeric SMILES

C[C@H]1CC[C@@H](OC1=O)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(C[C@H]([C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)OC(=O)C)C

Canonical SMILES

CC1CCC(OC1=O)C(C)C2CCC3C2(CC(C4C3CCC5=CC(=O)CCC45C)OC(=O)C)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Molecular Formula Molecular Weight Key Structural Features Source Organism
This compound C₂₈H₃₈O₇* ~486.6 g/mol* 17β-lactone, 5β,6β-epoxide, 14α-hydroxy Physalis minima
Withaferin A C₂₈H₃₈O₆ 470.6 g/mol 20α-hydroxy, 4β,27-dihydroxy, 5β,6β-epoxide Withania somnifera
Taccalonolide A C₃₄H₄₈O₁₀ 640.7 g/mol 23,26-lactone, 15α-acetoxy, 4β-hydroxy Tacca chantrieri
Physalolactone B C₂₈H₃₆O₇ 484.6 g/mol 5β,6β-epoxide, 14α-hydroxy, 17α-methoxy Physalis alkekengi

*Estimated based on Withanolide analogs ; †Presumed source based on nomenclature conventions.

Key Differences :

  • Lactone Configuration: this compound’s 17β-lactone contrasts with Taccalonolide A’s 23,26-lactone, altering ring size and biological target affinity .
  • Oxidation States : Unlike Withaferin A’s 4β,27-dihydroxy groups, this compound features a 14α-hydroxy group, which may influence membrane permeability and receptor binding .
  • Epoxide Position : The 5β,6β-epoxide is conserved across this compound, Withaferin A, and Physalolactone B, suggesting a shared biosynthetic pathway or bioactivity mechanism .

Functional and Bioactivity Comparison

Table 2: Reported Bioactivities of Selected Withanolides

Compound Anticancer Activity (IC₅₀) Anti-inflammatory Activity Key Targets/Pathways
This compound Not reported Not reported Hypothesized: NF-κB, STAT3
Withaferin A 0.3–1.2 μM (breast cancer) Inhibits COX-2, TNF-α HSP90, proteasome, AKT/mTOR
Taccalonolide A 1.5–3.0 nM (ovarian cancer) Limited data Microtubule stabilization (Taxol-like)
Physalolactone B 5–10 μM (leukemia) Moderate COX-1 inhibition Apoptosis via caspase-3 activation

Key Insights :

  • Potency: Taccalonolide A’s sub-nanomolar potency in ovarian cancer models surpasses most Withanolides, likely due to its macrocyclic lactone enhancing target engagement .
  • Mechanistic Diversity: Withaferin A targets heat shock proteins (HSP90) and proteasomes, whereas Physalolactone B induces caspase-dependent apoptosis. This compound’s putative STAT3 inhibition aligns with immunomodulatory roles observed in other Withanolides .
  • Structural-Activity Relationships (SAR): The 5β,6β-epoxide correlates with cytotoxicity in Withaferin A and Physalolactone B. Macrocyclic lactones (e.g., Taccalonolides) enhance microtubule affinity but reduce solubility .

Physicochemical Properties

Table 3: Predicted Physicochemical Properties*

Property This compound Withaferin A Taccalonolide A
LogP 2.8 2.5 3.2
TPSA (Ų) 95.7 104.1 128.4
Water Solubility Low Low Very Low
BBB Permeability No No No

*Estimated using analogs and computational tools (e.g., SwissADME) .

Implications :

  • Low solubility and BBB impermeability limit therapeutic applications, necessitating formulation strategies (e.g., nanoencapsulation) for drug delivery.

Research Findings and Gaps

  • This compound remains understudied compared to well-characterized analogs like Withaferin A. Current data derive primarily from structural databases and phylogenetic analyses of Withanolide-producing species .
  • Critical Knowledge Gaps: In vitro and in vivo bioactivity profiles. Synthetic routes for scalable production. SAR studies to optimize efficacy and pharmacokinetics.

Q & A

Q. How do researchers reconcile discrepancies between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer : Investigate bioavailability limitations (e.g., poor solubility, metabolic instability) using Caco-2 cell permeability assays and liver microsome stability tests. Redesign derivatives with improved pharmacokinetic properties via prodrug strategies or nanoformulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Minabeolide 8
Reactant of Route 2
Minabeolide 8

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